2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Overview
Description
2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound that features a tetrahydroisoquinoline core with a methoxybenzenesulfonyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves multiple steps. One common approach is to start with the tetrahydroisoquinoline core, which can be synthesized through Pictet-Spengler condensation. The methoxybenzenesulfonyl group can be introduced via sulfonylation reactions using reagents like methoxybenzenesulfonyl chloride. The carboxylic acid group can be introduced through carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the tetrahydroisoquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typical conditions might include refluxing in organic solvents or using catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or the tetrahydroisoquinoline core.
Scientific Research Applications
2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific enzymes or receptors.
Industry: It might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which 2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction cascades or metabolic pathways, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid include other tetrahydroisoquinoline derivatives and sulfonyl-containing compounds. Examples might include:
- 2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline
- 2-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-amine
Uniqueness
What sets this compound apart is the combination of its functional groups, which confer unique chemical properties and reactivity
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-23-14-6-8-15(9-7-14)24(21,22)18-11-13-5-3-2-4-12(13)10-16(18)17(19)20/h2-9,16H,10-11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLDMNORZOIZGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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